Glycyrrhizin

Catalog No.
S529057
CAS No.
1405-86-3
M.F
C42H59O16-3
M. Wt
822.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyrrhizin

CAS Number

1405-86-3

Product Name

Glycyrrhizin

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C42H59O16-3

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21?,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1

InChI Key

LPLVUJXQOOQHMX-ACOLGLFUSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Solubility

Easily soluble in hot water
Freely sol in hot water, alcohol; practically insol in ether
SLIGHTLY SOL IN ETHER

Synonyms

Acid, Glycyrrhizic, Acid, Glycyrrhizinic, Diammonium Glycyrrhizinate, Dipotassium Glycyrrhizinate, Glycyrrhizate, Zinc, Glycyrrhizic Acid, Glycyrrhizin, Glycyrrhizinate, Diammonium, Glycyrrhizinate, Dipotassium, Glycyrrhizinic Acid, Zinc Glycyrrhizate

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-]

Description

The exact mass of the compound Glycyrrhizin is 822.4038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as easily soluble in hot waterfreely sol in hot water, alcohol; practically insol in etherslightly sol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Humectant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Properties

Glycyrrhizin has shown promise in inhibiting the replication of some viruses. Early in vitro studies suggested its effectiveness against HIV-1 []. However, further clinical trials yielded mixed results, and glycyrrhizin is not currently considered a viable treatment for HIV/AIDS []. More recent research explores its potential role against other viruses, including the Hepatitis C virus (HCV) [] and SARS-CoV-2, the virus responsible for COVID-19 [].

Important Note

It is crucial to understand that these are preliminary findings, and more research is needed to confirm the efficacy and safety of glycyrrhizin for viral treatment.

Anti-inflammatory and Immunomodulatory Effects

Glycyrrhizin possesses anti-inflammatory properties by suppressing the production of inflammatory mediators []. This makes it a potential candidate for treating inflammatory conditions like peptic ulcers, chronic hepatitis, and allergic reactions []. Additionally, research suggests that glycyrrhizin can modulate the immune system, potentially influencing autoimmune diseases [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from glacial acetic acid
PLATES OR PRISMS FROM ACETIC ACID

XLogP3

3.7

Exact Mass

822.4038

Boiling Point

Decomposes at 200 ºC

LogP

2.8
2.8 (LogP)
log Kow = 2.80

Appearance

Solid powder

Melting Point

220 ºC (Decomposes at 200 ºC)
220 °C decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6FO62043WK

Drug Indication

Glycyrrhizic acid is widely applied in foods as a natural sweetener. As a therapeutic agent, is has been used in a vast variety of formulations as it is reported to be anti-inflammatory, anti-ulcer, anti-allergic, antioxidant, anti-tumor, anti-diabetic and hepatoprotective. Due to this properties, its indications have been: treatment of premenstrual syndrome, treatment of viral infections, anti-lipidemic and antihyperglycemic.[A33063] It is also known to be used as a remedy for peptic ulcer and other stomach diseases.[T205]

Therapeutic Uses

DEMULCENT, MILD LAXATIVE; EXPECTORANT; USED TO DISGUISE TASTE OF MEDICATIONS
SNMC (stronger Neominophagen C), whose active component is glycyrrhizin (a saponin extracted from licorice) has been utilized to improve the liver function in Japan. To assess the effectiveness of interferon (IFN), stronger Neominophagen C combination therapy in patients, who did not respond to interferon therapy alone, we investigate 28 patients with histology of CAH 2B at 12 weeks after interferon administration. 15 patients received interferon alone continuously (group A), and 13 patients received interferon with stronger Neominophagen C (group B) for 12 weeks thereafter. Normalization of serum ALT level was observed in 33.3% of group A and in 64.3% of group B. Disappearance of serum HVC RNA was 13.3% in group A and 38.5% in group B. But these data were not significant statistically. Histological improvement was not significant, between group A and B by Knodel's HAI score, but reversal of histological grade (Europe classification) was noted more frequently in group B. A case of post transfusion hepatitis type C, exacerbated by interferon therapy is reported. HLA class I antigen was strongly expressed in the liver tissue after administration of interferon. In this case, potentiation of cellular immunity was thought to be the cause of the exacerbation and interferon, stronger Neominophagen C combination therapy was useful in improving liver function.
Licorice (Glycyrrhiza glabra), a Mediterranean plant, has been used as an antidote, demulcent, and elixir folk medicine for generations in China. The main water-soluble constituent of licorice is glycyrrhizin (GL), which has been shown to possess several pharmacological properties. In this study, we show that oral feeding of glycyrrhizin to Sencar mice resulted in substantial protection against skin tumorigenesis caused by 7,12-dimethyl-benz [a]anthracene (DMBA) initiation and 12-O-tetradecanoylphorbol-13-acetate (TPA) promotion. The latent period prior to the onset of tumor development was considerably prolonged in glycyrrhizin-fed animals compared with animals not fed glycyrrhizin and resulted in significant decrease in the number of tumors per mouse, during and at the termination of the experiment. Oral feeding of glycyrrhizin in drinking water also resulted in inhibition in the binding of topically applied [3H]benzo[a]pyrene and [3H]DMBA to epidermal DNA. The possible mechanism(s) of the antitumor-initiating activity may be due to the involvement of glycyrrhizin as inhibitor of the carcinogen metabolism followed by DNA adduct formation. Our results suggest that glycyrrhizin possesses considerable antitumorigenic activity and could prove useful in protecting some forms of human cancer.
Hepatocellular carcinoma (HCC) occurs in patients with hepatitis C virus-RNA positive chronic liver disease. It is important to prevent Hepatocellular carcinoma with drug administration. METHODS: A retrospective study was undertaken to evaluate the long term preventive effect of Stronger Neo-Minophagen C (SNMC) on Hepatocellular carcinoma development. Stronger Neo-Minophagen C is a Japanese medicine that is commonly administered to patients with chronic hepatitis C to improve the serum alanine aminotransferase (ALT) level. Of 453 patients diagnosed with chronic hepatitis C retrospectively in the study hospital between January 1979 and April 1984, 84 patients (Group A) had been treated with Stronger Neo-Minophagen C; Stronger Neo-Minophagen C was given at a dose of 100 mL daily for 8 weeks, then 2-7 times a week for 2-16 years (median, 10.1 years). Another group of 109 patients (Group B) could not be treated with Stronger Neo-Minophagen C or interferon for a long period of time (median, 9.2 years) and were given other herbal medicine (such as vitamin K). The patients were retrospectively monitored, and the cumulative incidence of Hepatocellular carcinoma and risk factors for Hepatocellular carcinoma were examined. RESULTS: The 10th-year rates of cumulative Hepatocellular carcinoma incidence for Groups A and B were 7% and 12%, respectively, and the 15th-year rates were 12% and 25%. By Cox regression analysis, the relative risk of Hepatocellular carcinoma incidence in patients not treated with Stronger Neo-Minophagen C (Group B) was 2.49 compared with that of patients treated with Stronger Neo-Minophagen C (Group A). CONCLUSIONS: In this study, long term administration of Stronger Neo-Minophagen C in the treatment of chronic hepatitis C was effective in preventing liver carcinogenesis.
The purpose of this study is to explore the mutual interactions among the chemical ingredients of betel quid including arecoline, sodium fluoride, catechin and glycyrrhizin in producing genotoxicity on Chinese hamster ovary (CHO) cells using the micronucleus method. Our results show that arecoline at a rather low concentration of 0.2-2 uM which could be in the oral cavity during betel quid chewing and NaF (0.8-2.4 mM) significantly elevated the number of micronucleated cells in a concentration-dependent manner. In addition, significant prolongation of cell cycles was observed by treatment with arecoline (: 2.0 uM) or NaF (2.4 mM) in Chinese hamster ovary cells. Both catechin and glycyrrhizin could antagonize not only the increased micronucleated cells induced by arecoline and NaF but also the prolonged cell cycle induced by arecoline in Chinese hamster ovary cells. This finding implies that the adjuvant ingredients, catechu and liquorice root extract provide not only a flavor but also an antagonist against the genotoxicity of arecoline and fluoride containing betel quid.
A wide variety of medicinal herbs contain hepatotoxic pyrrolizidine alkaloids (PAs), and often cause acute and chronic liver damages in man. Liquorice, a known antihepatitis, is commonly used with pyrrolizidine alkaloid-containing herbs concurrently, and hepatotoxicity induced by such combined uses was not pronounced. The present study is to investigate effects of glycyrrhizin (GL) and 18beta-glycyrrhetinic acid (GA), the major biologically active ingredients of liquorice, against pyrrolizidine alkaloid-induced hepatotoxicity in rats. Single dose (35 mg/kg, ip) of retrorsine (RET), a typical potent hepatotoxic pyrrolizidine alkaloid, was given to rats to induce liver injury. A single dose pretreatment with glycyrrhizin or 18beta-glycyrrhetinic acid prior to retrorsine challenge did not show hepatoprotection. However, when rats were pretreated with either glycyrrhizin (200 mg/kg/day, ip) or 18beta-glycyrrhetinic acid (10 mg/kg/day, ip) for three consecutive days prior to retrorsine exposure, the elevated serum GOT and GPT levels induced by retrorsine were significantly reduced. Serum levels of transaminases almost returned to normal (GOT: 56 + or -2 (control), 104 + or -5 (RET), 64 + or -3 (GL + RET) and 59 + or -3 (GA + RET). GPT: 40 + or -2 (control), 90 + or -7 (RET), 45 + or -2 (GL + RET) and 45 + or -4 (GA + RET) SF units/ml). Furthermore, no extensive hepatocellular damages were observed. The results demonstrated that a three-day pretreatment with either glycyrrhizin or 18beta-glycyrrhetinic acid exhibited protective effect on retrorsine-induced liver damage in rats.

Pharmacology

Glycyrrhizic acid was reported to present antiallergic, antiviral and anti-inflammatory activities as well as improvements in glucose tolerance.[A33062] The effect of glycyrrhizic acid in metabolic syndrome generates a significant decrease in blood glucose, fasting blood glucose and mean serum insulin concentration.[A33063]
Glycyrrhizin is a saponin-like compound that provides the main sweet flavor for Glycyrrhiza glabra (licorice), with potential immunomodulating, anti-inflammatory, hepato- and neuro-protective, and antineoplastic activities. Glycyrrhizin modulates certain enzymes involved in inflammation and oxidative stress, and downregulates certain pro-inflammatory mediators, thereby protecting against inflammation- and reactive oxygen species (ROS)-induced damage. Glycerrhizin may also suppress the growth of susceptible tumor cells.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA08 - Glycyrrhizic acid

Mechanism of Action

Glycyrrhizic acid can be found in the alpha and beta forms. The alpha form is predominant in the liver and duodenum and thus, it is thought that the anti-inflammatory liver effect of this drug are mainly due to the action of this isomer. Glycyrrhizic acid anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3. It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals. Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK and PI3K/AKT.[A33062] The antiviral activity of glycyrrhizic acid includes the inhibition of viral replication and immune regulation.[A33062] The antiviral activity of glycyrrhizic acid seems to be of a broad spectrum and be able to cover several different viral types such as vaccinia virus, herpes simplex virus, Newcastle disease virus and vesicular stomatitis virus.[A33063] The effect of glycyrrhizic acid on metabolism is thought to be related to its inhibitory activity towards 11-beta-hydroxysteroid dehydrogenase type 1 which in turn decreases the activity of hexose-6-phosphate dehydrogenase. On the other hand, some studies have shown a potential lipoprotein lipase induction in non-hepatic tissues and thus it is suggested to enhance dyslipidemic conditions.[A33063]
GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY.

Other CAS

1405-86-3

Associated Chemicals

Ammonium glycyrrhizate;53956-04-0
Triammonium glycyrrhizate;68083-53-4

Wikipedia

Glycyrrhizin

Biological Half Life

Depending on the dose, the second elimination phase in humans has a half-life of 3.5 hours.

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Humectant; Skin conditioning

Methods of Manufacturing

Extraction from Glycyrrhiza glabra L., Leguminosae: Karrer, Chao, Helv Chim Acta 4,100 (1921); Ruzicka, Louenberger, ibid 19, 1402 (1936).
From commercial glycyrrhizinum ammoniacale: Tschirch, Cederberg, Arch Pharm 245, 97 (1907); Voss et al, Ber 70, 122 (1937).
Revised method of isoln: Conn, Conn, J Lab Clin Med 47, 20 (1965).

General Manufacturing Information

.alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-: ACTIVE
THIS WELL KNOWN ROOT /LICORICE/ CONTAINS 5 TO 7% OF THE SWEET PRINCIPLE GLYCYRRHIZIN, OR GLYCYRRHIZIC ACID...
INCOMPATIBILITIES; SWEETENING POWER OF LICORICE CANNOT BE EMPLOYED IN ACID FOODS BECAUSE OF ITS HYDROLYSIS TO THE NON-SWEET CONSTITUENTS OF THE GLYCOSIDE. /GLYCYRRHIZA/
GLYCYRRHIZIC ACID IS A GLUCOSIDE; ON HYDROLYSIS IT YIELDS GLYCYRRHETIC ACID AND 2 MOLES OF GLUCURONIC ACID.
Exerts strong synergistic action with sucrose.
For more General Manufacturing Information (Complete) data for GLYCYRRHIZIN (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GLYCYRRHIZIN, ACTIVE INGREDIENT IN KAMPO (CHINESE MEDICAL PREPN) WAS DETERMINED BY HIGH-SPEED CHROMATOGRAPHY. SEPARATION OCCURS IN LESS THAN 11 MINUTES.
METHOD IS BASED ON COUPLING ACIDIC GENIN, GLYCYRRHETINIC ACID WITH METHYLENE BLUE & MEASURING EXTINCTION OF THE COUPLED COMPD SOLN WITH CHLOROFORM-ETHANOL.
A DUAL-WAVELENGTH THIN-LAYER CHROMATOGRAPHY SCANNER WAS USED FOR THE DETERMINATION OF GLYCYRRHIZIN IN SAMPLES OF LICORICE AND CHINESE DRUGS.
NORMAL GLYCYRRHIZIN CONTENT OF LICORICE ROOT WAS APPROX 5% & EXTRACTS CONTAINED APPROX 20-24% GLYCYRRHIZIN. DETERMINATIVE PROCEDURE IS BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for GLYCYRRHIZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

RAPID ESTIMATION OF GLYCYRRHIZIN AND GLYCYRRHETINIC ACID IN PLASMA BY HIGH-SPEED LIQUID CHROMATOGRAPHY.
SIMULTANEOUS DETERMINATION OF GLYCYRRHIZIN AND GLYCYRRHETIC ACID IN PLASMA BY HIGH SPEED LIQUID CHROMATOGRAPHY.

Interactions

ADDITION OF 10-6 M GLYCYRRHETINIC ACID IN PRESENCE OF 10-8 M ALDOSTERONE STIMULATED SHORT-CIRCUIT SIGNIFICANTLY AS COMPARED WITH CONTROL SKIN TREATED WITH ALDOSTERONE ALONE.
ADMIN OF GLYCYRRHIZIN DEPRESSED EFFECT OF INJECTED CORTISONE ON GLYCOGEN STORAGE AND ENHANCED IMMUNOSUPPRESSIVE ACTION OF CORTISONE.
The pharmacokinetics of total and free prednisolone (PSL) in six healthy men, with or without pretreatment with oral glycyrrhizin (GL), was investigated to confirm whether oral administration of GL influences the metabolism of prednisolone in man. Each subject received an intravenous administration of 0.096 mg/kg of prednisolone hemisuccinate (PSL-HS) with or without pretreatment with 50 mg of oral glycyrrhizin four times. Blood samples were taken from a peripheral vein at 5, 10, 15, 30, 45 min and 1, 1.5, 2, 3, 4, 6, 8, 10, 12 and 24 hr after the start of prednisolone-HS infusion. The concentrations of total prednisolone in plasma were analyzed by high-performance liquid chromatography, and the free prednisolone was measured by an isocolloidosmolar equilibrium dialysis method. The pharmacokinetic parameters of prednisolone were determined by non-compartment analysis. Oral administration of glycyrrhizin was found to significantly increase the concentrations of total prednisolone at 6, 8 hr, and of free prednisolone at 4, 6 and 8 hr after prednisolone-hemisuccinate infusion. Moreover, oral administration of glycyrrhizin was also found to modify the pharmacokinetics of both total and free prednisolone. After oral administration of glycyrrhizin, the area under the curve (AUC) was significantly increased, the total plasma clearance (CL) was significantly decreased, and the mean residence time (MRT) was significantly prolonged. However, the volume of distribution (Vdss) showed no evident change. This suggests that oral administration of glycyrrhizin increases the plasma prednisolone concentrations and influences its pharmacokinetics by inhibiting its metabolism, but not by affecting its distribution.
To clarify whether glycyrrhizin, the aqueous extract of licorice root and a drug for treatment of chronic active hepatitis, prevents the development of hepatic injury induced by carbon tetrachloride, allyl formate, and endotoxin, the present study was undertaken in rats. The treatment with glycyrrhizin 20 hr before carbon tetrachloride administration protected the development of the pericentral hepatocellular necrosis. Glycyrrhizin treatment 2 hr prior to the administration of allyl formate also inhibited the development of the periportal hepatocellular necrosis. However, glycyrrhizin did not protect the development of endotoxin-induced focal and random hepatocellular necrosis. These experimental results suggest that glycyrrhizin has no protective effect on hepatic injury following sinusoidal circulatory disturbance as seen in the case of endotoxin and that glycyrrhizin can protect against hepatotoxicity induced by the direct action on the hepatocytes due to hepatotoxins, such as carbon tetrachloride and allyl formate.
To investigate the effects of Potenlini on nuclear factor-kappa B (NF-kappa B) binding activity in the livers of animals models with liver cirrhosis, and to delineate the molecular mechanism of the bioactivities of Potenlini. METHODS: Male SD rats were randomly allocated into a normal control group, a model control group, and a Potenlini group. Rats in the latter two groups were treated with CCl4 and Ethanol solution in order to induce chronic liver injury. Rats in Potenlini group were given Potenlini treatment at the same time. All rats were killed at the 9th week after CCl4 administration. Serum and liver specimens were collected, serum ALT activities and histological findings were assessed. Nuclear extracts from liver tissues were prepared and gel retardation assays were performed for the evaluation of NF-kappa B activity. RESULTS: (1) Serum ALT levels were significantly reduced in rats treated with Potenlini compared with those in rats of the model control group, which had dramatically increased ALT levels. (2) Histologically, liver steatosis and fibrosis were severe in the rats of the model group, but were significantly improved in rats of the Potenlini group. (3) NF-kappa B binding activity was markedly increased in the liver specimens taken from the rats of the model control group in comparison with the binding of normal livers, but the binding levels were nearly normal in the livers of the Potenlini group. CONCLUSION: Potenlini can inhibit the NF-kappa B binding activity in CCl4 and ethanol induced chronic liver injury, and that may partially be the mechanism by which Potenlini protects liver from hepatotoxin-induced liver injury and cirrhosis.

Dates

Modify: 2023-08-15
1: Kim YM, Kim HJ, Chang KC. Glycyrrhizin reduces HMGB1 secretion in lipopolysaccharide-activated RAW 264.7 cells and endotoxemic mice by p38/Nrf2-dependent induction of HO-1. Int Immunopharmacol. 2015 May;26(1):112-8. doi: 10.1016/j.intimp.2015.03.014. Epub 2015 Mar 24. PubMed PMID: 25812767.
2: Fu Y, Zhou E, Wei Z, Liang D, Wang W, Wang T, Guo M, Zhang N, Yang Z. Glycyrrhizin inhibits the inflammatory response in mouse mammary epithelial cells and a mouse mastitis model. FEBS J. 2014 Jun;281(11):2543-57. doi: 10.1111/febs.12801. Epub 2014 May 12. PubMed PMID: 24698106.
3: Feng X, Ding L, Qiu F. Potential drug interactions associated with glycyrrhizin and glycyrrhetinic acid. Drug Metab Rev. 2015 May;47(2):229-38. doi: 10.3109/03602532.2015.1029634. Epub 2015 Mar 31. Review. PubMed PMID: 25825801.
4: Yoshida S, Lee JO, Nakamura K, Suzuki S, Hendon DN, Kobayashi M, Suzuki F. Effect of glycyrrhizin on pseudomonal skin infections in human-mouse chimeras. PLoS One. 2014 Jan 30;9(1):e83747. doi: 10.1371/journal.pone.0083747. eCollection 2014. PubMed PMID: 24497916; PubMed Central PMCID: PMC3907411.
5: Siddiqui NA, Alam P, Parvez MK, Basudan OA, Al-Dosari MS, Al-Rehaily AJ, Al-Ajmi MF, Shakeel F. Quantification of glycyrrhizin in anti-stress herbal formulations by validate HPTLC method: a rational paradigm towards quality control of herbals. Pak J Pharm Sci. 2015 Jan;28(1 Suppl):353-7. PubMed PMID: 25631512.
6: Chang CZ, Wu SC, Kwan AL. Glycyrrhizin Attenuates Proinflammatory Cytokines through a Peroxisome Proliferator-Activated Receptor-γ-Dependent Mechanism and Experimental Vasospasm in a Rat Model. J Vasc Res. 2015;52(1):12-21. doi: 10.1159/000381099. Epub 2015 Apr 16. PubMed PMID: 25896311.
7: Xu R, Xiao Q, Cao Y, Yang J. Comparison of the exposure of glycyrrhizin and its metabolites and the pseudoaldosteronism after intravenous administration of alpha- and beta-glycyrrhizin in rat. Drug Res (Stuttg). 2013 Dec;63(12):620-4. doi: 10.1055/s-0033-1349837. Epub 2013 Jul 17. PubMed PMID: 23864391.
8: Basar N, Talukdar AD, Nahar L, Stafford A, Kushiev H, Kan A, Sarker SD. A simple semi-preparative reversed-phase HPLC/PDA method for separation and quantification of glycyrrhizin in nine samples of Glycyrrhiza glabra root collected from different geographical origins. Phytochem Anal. 2014 Sep-Oct;25(5):399-404. doi: 10.1002/pca.2507. Epub 2014 Mar 3. PubMed PMID: 24585378.
9: Yamamoto R, Takasuga S, Kominami K, Sutoh C, Kinoshita M, Kanamura K, Takayama K. Iontophoretic transdermal delivery of glycyrrhizin: effects of pH, drug concentration, co-ions, current intensity, and chemical enhancers. Chem Pharm Bull (Tokyo). 2013;61(12):1275-81. PubMed PMID: 24292789.
10: Xiong H, Xu Y, Tan G, Han Y, Tang Z, Xu W, Zeng F, Guo Q. Glycyrrhizin ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice and inhibits TNF-α-induced ICAM-1 expression via NF-κB/MAPK in HaCaT cells. Cell Physiol Biochem. 2015;35(4):1335-46. doi: 10.1159/000373955. Epub 2015 Feb 12. PubMed PMID: 25720416.
11: Tsai JJ, Kuo HC, Lee KF, Tsai TH. Glycyrrhizin represses total parenteral nutrition-associated acute liver injury in rats by suppressing endoplasmic reticulum stress. Int J Mol Sci. 2013 Jun 14;14(6):12563-80. doi: 10.3390/ijms140612563. PubMed PMID: 23771023; PubMed Central PMCID: PMC3709800.
12: Hayashi H, Fujii I, Iinuma M, Shibano M, Ozaki K, Watanabe H. Characterization of a glycyrrhizin-deficient strain of Glycyrrhiza uralensis. Biol Pharm Bull. 2013;36(9):1448-53. PubMed PMID: 23995656.
13: Barakat W, Safwet N, El-Maraghy NN, Zakaria MN. Candesartan and glycyrrhizin ameliorate ischemic brain damage through downregulation of the TLR signaling cascade. Eur J Pharmacol. 2014 Feb 5;724:43-50. doi: 10.1016/j.ejphar.2013.12.032. Epub 2013 Dec 27. PubMed PMID: 24378346.
14: Ren CA, Li YX, Cui JY, Sheng ZX, Ran XH, Wang BH, Zhang MH. Efficacy of glycyrrhizin combined with cyclosporine in the treatment of non-severe aplastic anemia. Chin Med J (Engl). 2013;126(11):2083-6. PubMed PMID: 23769562.
15: de Paula FT, Frauches PQ, Pedebos C, Berger M, Gnoatto SC, Gossmann G, Verli H, Guimarães JA, Graebin CS. Improving the thrombin inhibitory activity of glycyrrhizin, a triterpenic saponin, through a molecular simplification of the carbohydrate moiety. Chem Biol Drug Des. 2013 Dec;82(6):756-60. doi: 10.1111/cbdd.12204. Epub 2013 Oct 25. PubMed PMID: 23964664.
16: Gu XJ, Xu J, Ma BY, Chen G, Gu PY, Wei D, Hu WX. Effect of glycyrrhizin on traumatic brain injury in rats and its mechanism. Chin J Traumatol. 2014;17(1):1-7. PubMed PMID: 24506915.
17: Liu Z, Zhong JY, Gao EN, Yang H. [Effects of combination of glycyrrhizin acid, ligustrazine and puerarin on LPS-induced cytokines expression in macrophage]. Zhongguo Zhong Yao Za Zhi. 2015 Oct;40(20):4068-74. Chinese. PubMed PMID: 27062829.
18: Kurosaki T, Kawanabe S, Kodama Y, Fumoto S, Nishida K, Nakagawa H, Higuchi N, Nakamura T, Kitahara T, Sasaki H. Hepatic gene delivery system electrostatically assembled with glycyrrhizin. Mol Pharm. 2014 May 5;11(5):1369-77. doi: 10.1021/mp400398f. Epub 2014 Apr 21. PubMed PMID: 24673596.
19: Zhao YK, Li L, Liu X, Cheng SP, Guo QQ, Fan DP, Zheng K, He XJ, Lv AP. [Explore pharmacological mechanism of glycyrrhizin based on systems pharmacology]. Zhongguo Zhong Yao Za Zhi. 2016 May;41(10):1916-1920. doi: 10.4268/cjcmm20161026. Chinese. PubMed PMID: 28895343.
20: Sil R, Ray D, Chakraborti AS. Glycyrrhizin ameliorates insulin resistance, hyperglycemia, dyslipidemia and oxidative stress in fructose-induced metabolic syndrome-X in rat model. Indian J Exp Biol. 2013 Feb;51(2):129-38. PubMed PMID: 23923606.

Explore Compound Types